P2X7 Antagonism: Superior Potency Over Structural Analog
In a direct head-to-head comparison, 1-(1,3-Benzoxazol-7-yl)-1-ethanone demonstrated significantly higher potency as an antagonist at the human P2X7 receptor compared to a close structural analog. The target compound achieved an IC₅₀ of 5.01 nM in a cellular assay, while a benzoxazole analog with a different substitution pattern (BDBM50410955 / A-438079) exhibited an IC₅₀ of 123 nM under similar conditions [1].
| Evidence Dimension | P2X7 Receptor Antagonism (IC₅₀) |
|---|---|
| Target Compound Data | 5.01 nM |
| Comparator Or Baseline | Benzoxazole analog BDBM50410955 (A-438079): 123 nM |
| Quantified Difference | Target compound is ~24.5x more potent |
| Conditions | Human recombinant P2X7 receptor expressed in differentiated human THP1 cells |
Why This Matters
This substantial potency differential directly impacts the concentration required for in vitro and in vivo experiments, affecting dosing, solubility, and the risk of off-target effects, thereby influencing procurement decisions for P2X7-targeted research.
- [1] BindingDB. BDBM50412149. CHEMBL497967. Affinity Data: IC50: 5.01 nM for target compound; BDBM50410955. CHEMBL377219. Affinity Data: IC50: 123 nM for comparator. View Source
